4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features both oxadiazole and thiadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives, often under acidic or basic conditions.
Coupling of the Rings: The final step involves coupling the oxadiazole and thiadiazole rings through a butanamide linker, which can be achieved using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ring-opened products.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid .
- **3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid .
Uniqueness
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the presence of both oxadiazole and thiadiazole rings, which confer a combination of biological activities not typically found in simpler compounds . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H17N5O3S2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C16H17N5O3S2/c1-23-11-8-6-10(7-9-11)14-18-13(24-21-14)5-3-4-12(22)17-15-19-20-16(25-2)26-15/h6-9H,3-5H2,1-2H3,(H,17,19,22) |
InChI Key |
AFTKAXPAXVUCQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NN=C(S3)SC |
Origin of Product |
United States |
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